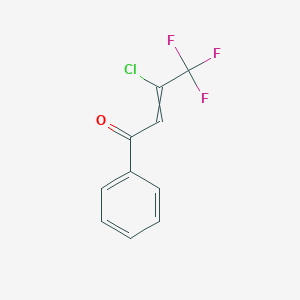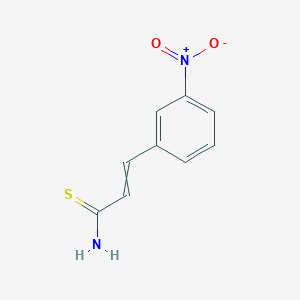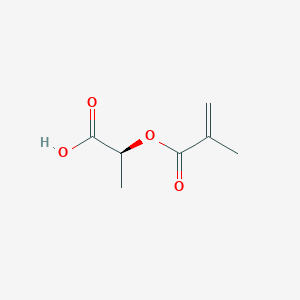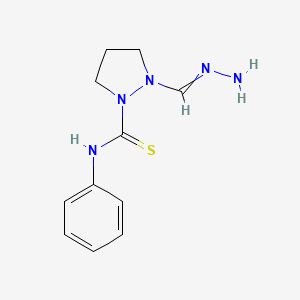![molecular formula C9H15BrSe B14268629 Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- CAS No. 188896-23-3](/img/structure/B14268629.png)
Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- is an organoselenium compound with a unique structure that includes a bromine atom and a seleno group attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- typically involves the bromination of cyclohexene followed by the introduction of the seleno group. One common method is the free radical bromination of cyclohexene using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The seleno group can be oxidized to form selenoxides or selenones.
Reduction Reactions: The compound can be reduced to remove the bromine or seleno groups under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products include cyclohexene derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include selenoxides and selenones.
Reduction: Products include cyclohexene and its derivatives with reduced functional groups.
Applications De Recherche Scientifique
Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its effects on biological systems, including its potential as an antioxidant or enzyme inhibitor.
Industrial Applications: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- involves its interaction with molecular targets through its bromine and seleno groups. The bromine atom can participate in electrophilic substitution reactions, while the seleno group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromocyclohexene: Similar structure but lacks the seleno group.
Cyclohexene, 1-bromo-2-methyl-: Similar structure but with a methyl group instead of the seleno group.
2-Cyclohexen-1-one, 4-(1-methylethyl)-: Contains a carbonyl group instead of the bromine and seleno groups.
Uniqueness
Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- is unique due to the presence of both bromine and seleno groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
188896-23-3 |
|---|---|
Formule moléculaire |
C9H15BrSe |
Poids moléculaire |
282.09 g/mol |
Nom IUPAC |
1-bromo-2-propan-2-ylselanylcyclohexene |
InChI |
InChI=1S/C9H15BrSe/c1-7(2)11-9-6-4-3-5-8(9)10/h7H,3-6H2,1-2H3 |
Clé InChI |
VUFJXSDGSUYUKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Se]C1=C(CCCC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


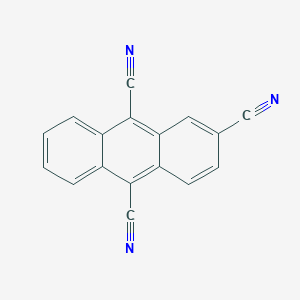
![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)
![4-(Pentyloxy)-2-{2-[4-(pentyloxy)phenyl]ethenyl}phenol](/img/structure/B14268574.png)
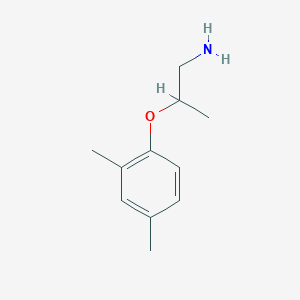
![9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene](/img/structure/B14268581.png)
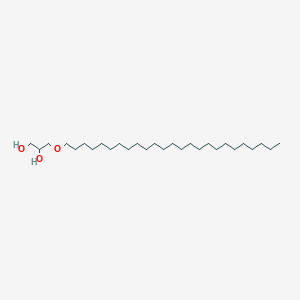
![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)
